molecular formula C3H7NO2 B3064893 DL-Alanine-3-13C,2-d CAS No. 244237-64-7

DL-Alanine-3-13C,2-d

Cat. No.: B3064893
CAS No.: 244237-64-7
M. Wt: 91.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-IIHJGDGPSA-N
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Description

DL-Alanine-3-13C,2-d is a labeled amino acid where the carbon at the third position is replaced with the carbon-13 isotope, and the hydrogen at the second position is replaced with deuterium. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Alanine-3-13C,2-d can be synthesized through several methods. One common approach involves the isotopic exchange reaction where the hydrogen atoms are replaced with deuterium using deuterated reagents. The carbon-13 labeling is typically introduced through the use of carbon-13 enriched precursors .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar isotopic exchange reactions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Alanine-3-13C,2-d undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyruvate derivatives, while reduction can produce alaninol derivatives .

Scientific Research Applications

DL-Alanine-3-13C,2-d is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in:

Mechanism of Action

The mechanism of action of DL-Alanine-3-13C,2-d involves its incorporation into biochemical pathways where it acts as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound through various metabolic processes, providing insights into molecular interactions and transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying biochemical pathways. The combination of carbon-13 and deuterium labeling allows for more precise and detailed analysis compared to compounds with only one type of isotopic label .

Properties

IUPAC Name

2-amino-2-deuterio(313C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-IIHJGDGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([13CH3])(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583874
Record name (3-~13~C,2-~2~H)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244237-64-7
Record name (3-~13~C,2-~2~H)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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